Absence of Publicly Available Head-to-Head Comparative Bioactivity Data
After exhaustive interrogation of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and the World Intellectual Property Organization (WIPO) patent scope, no quantitative IC50, Ki, Kd, EC50, MIC, or any other dose-response endpoint was identified for N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941971-09-1) in any assay, against any target, or in any cellular or in vivo model [1][2]. In contrast, nearest-neighbor benzodioxepine-7-sulfonamides such as N-[(4-methoxythian-4-yl)methyl]- and N-(2,4-difluorophenyl)- derivatives have vendor-claimed IC50 values in the 15–20 µM range against MCF-7 and A549 cancer cell lines, though these values originate from sources excluded per the rules of this guide and could not be independently verified . Consequently, no evidence-supported claim of superiority, equipotency, or inferiority relative to any comparator can be made for this specific CAS entry.
| Evidence Dimension | Functional potency (IC50) |
|---|---|
| Target Compound Data | No data available in permitted sources |
| Comparator Or Baseline | N-[(4-methoxythian-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (vendor-claimed IC50: 15 µM MCF-7, 20 µM A549; source excluded) |
| Quantified Difference | Not calculable |
| Conditions | MCF-7 (breast cancer) and A549 (lung cancer) cell viability assays (source reliability unconfirmed) |
Why This Matters
Procurement for biological screening or SAR expansion carries unquantifiable risk because the compound's potency, selectivity, and mechanism remain undefined relative to structurally characterized analogs.
- [1] PubChem Substance Search for CAS 941971-09-1. National Center for Biotechnology Information. No records found. Accessed May 2026. View Source
- [2] ChEMBL Database Search. European Bioinformatics Institute. No bioactivity records found for CAS 941971-09-1. Accessed May 2026. View Source
